Bromoacetic acid-d3
Overview
Description
Synthesis Analysis
The synthesis of derivatives and related compounds to bromoacetic acid-d3 involves innovative approaches, such as the DMAP-promoted in situ activation of bromoacetic acid for the facile synthesis of pyridines and fused pyridin-2-ones. This method highlights the utility of bromoacetic acid as a versatile 2C synthon in [2+4] cycloadditions, offering broad functional-group tolerance under mild reaction conditions (Lu Wang et al., 2016).
Molecular Structure Analysis
The molecular structure and vibrational spectra of bromoacetic acid and its deuterated analogs have been thoroughly investigated. These studies provide insights into the polymorphism and hydrogen-bonded dimers in the solid state, revealing the complex interplay of vibrations involving the hydrogen-bonded ring system and the -CH2Br groups (J. E. Katon & R. L. Kleinlein, 1973).
Chemical Reactions and Properties
Bromoacetic acid-d3 participates in numerous chemical reactions, demonstrating its broad applicability in synthesis. For example, it is used in the synthesis of 1α,25-dihydroxyvitamin D3-3β-bromoacetate, a compound with potential therapeutic applications. This illustrates bromoacetic acid's role in the development of analogs for characterizing hormone-binding domains (R. Ray et al., 1994).
Physical Properties Analysis
The physical properties of bromoacetic acid and its derivatives, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. These properties are influenced by the bromo and acetoxy groups, making it a versatile reagent in organic synthesis.
Chemical Properties Analysis
The chemical properties of bromoacetic acid-d3, including reactivity with nucleophiles, stability under different conditions, and its role as a carboxylic acid halide, are essential for its use in synthetic chemistry. Its reactivity profile enables the synthesis of a wide range of chemical compounds, contributing to advancements in medicinal chemistry and material science.
- (Lu Wang et al., 2016): DMAP-promoted synthesis method.
- (J. E. Katon & R. L. Kleinlein, 1973): Molecular structure and vibrational spectra.
- (R. Ray et al., 1994): Synthesis and potential therapeutic applications.
Scientific Research Applications
General Use of Bromoacetic acid-d3
Bromoacetic acid-d3 is a chemical compound with the formula BrCD2CO2D . This colorless solid is a relatively strong alkylating agent . Bromoacetic acid-d3 and its esters are widely used building blocks in organic synthesis, for example, in pharmaceutical chemistry .
Application in Water Treatment Research
Summary of the Application
Bromoacetic acid-d3 has been used in studies related to the formation of brominated disinfection byproducts in water treatment processes .
Methods of Application or Experimental Procedures
In the UV/PS (Ultraviolet/Peroxysulfate) system, it was found that bromide (Br−) was efficiently transformed to free bromine, which reacted with humic acid (HA) or dihydroxybenzoic acid, resulting in the formation of brominated byproducts such as bromoacetic acids .
Results or Outcomes
The study revealed the formation of bromoacetic acids (BAAs) as brominated byproducts in the UV/PS system .
Application in Organic Synthesis
Summary of the Application
Bromoacetic acid-d3 is a useful building block in organic synthesis . It is a relatively strong alkylating agent .
Methods of Application or Experimental Procedures
The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, bromoacetic acid-d3 can be used to introduce a bromoacetyl group into a molecule, which can then undergo further reactions .
Results or Outcomes
The outcomes of these syntheses can also vary widely, but the use of bromoacetic acid-d3 can enable the synthesis of a wide range of organic compounds .
Application in Proteomics Research
Summary of the Application
Bromoacetic acid-d3 is used as a biochemical for proteomics research .
Methods of Application or Experimental Procedures
Application in Organic Synthesis
Summary of the Application
Bromoacetic acid-d3 is a useful building block in organic synthesis . It is a relatively strong alkylating agent .
Methods of Application or Experimental Procedures
The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, bromoacetic acid-d3 can be used to introduce a bromoacetyl group into a molecule, which can then undergo further reactions .
Results or Outcomes
The outcomes of these syntheses can also vary widely, but the use of bromoacetic acid-d3 can enable the synthesis of a wide range of organic compounds .
Application in Proteomics Research
Summary of the Application
Bromoacetic acid-d3 is used as a biochemical for proteomics research .
Methods of Application or Experimental Procedures
In proteomics research, bromoacetic acid-d3 can be used in various ways. For example, it can be used to modify proteins or peptides, which can then be analyzed using mass spectrometry .
Results or Outcomes
The use of bromoacetic acid-d3 in proteomics research can help researchers gain insights into the structure and function of proteins .
Safety And Hazards
properties
IUPAC Name |
deuterio 2-bromo-2,2-dideuterioacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPAWGWELVVRCH-RIAYTAFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481470 | |
Record name | Bromoacetic acid-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetic acid-d3 | |
CAS RN |
14341-48-1 | |
Record name | Bromoacetic acid-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14341-48-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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